N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
CAS No.: 683765-14-2
Cat. No.: VC4561685
Molecular Formula: C20H20ClF3N2O3S
Molecular Weight: 460.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683765-14-2 |
|---|---|
| Molecular Formula | C20H20ClF3N2O3S |
| Molecular Weight | 460.9 |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C20H20ClF3N2O3S/c1-13-8-10-26(11-9-13)30(28,29)16-5-2-14(3-6-16)19(27)25-18-12-15(20(22,23)24)4-7-17(18)21/h2-7,12-13H,8-11H2,1H3,(H,25,27) |
| Standard InChI Key | KWCMKVZFLRFYRE-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s structure consists of a benzamide core substituted with a sulfonamide-linked 4-methylpiperidine group at the para position and a 2-chloro-5-(trifluoromethyl)phenyl group at the amide nitrogen (Figure 1). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 683765-14-2 | |
| Molecular Formula | ||
| Molecular Weight | 460.9 g/mol | |
| Density | N/A | |
| Boiling Point | N/A |
Structural Analogues
Related benzamides, such as 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide (CAS: 3847-67-4), share the trifluoromethylphenyl motif but lack the sulfonamide-piperidine group . These analogues highlight the role of sulfonylation in modulating physicochemical and biological properties .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis likely involves sequential sulfonylation and amidation steps:
-
Sulfonylation: Reacting 4-chlorosulfonylbenzoyl chloride with 4-methylpiperidine to form 4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl chloride.
-
Amidation: Coupling the intermediate with 2-chloro-5-(trifluoromethyl)aniline under basic conditions .
This approach mirrors methods used for analogous sulfonamides, where palladium-catalyzed cross-couplings and nucleophilic substitutions are employed . For instance, Sonogashira coupling has been utilized to introduce alkynyl groups into similar benzamide frameworks .
Optimization Challenges
The trifluoromethyl group’s electron-withdrawing nature may complicate amidation, necessitating optimized reaction conditions (e.g., elevated temperatures or catalysts like ) . Purification via silica gel chromatography is typical, as evidenced by yields exceeding 70% in related syntheses .
Physicochemical Properties
Spectroscopic Characterization
-
NMR: Protons adjacent to the sulfonyl group (e.g., piperidine methyl at ) and the trifluoromethyl group () are diagnostic .
Biological Activity and Applications
Antimicrobial and Anticancer Prospects
Structurally related compounds exhibit antibacterial activity against Bacillus subtilis and antiproliferative effects in cancer cells . The trifluoromethyl group’s metabolic stability could prolong biological half-life, making this compound a candidate for further testing.
Future Directions
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume